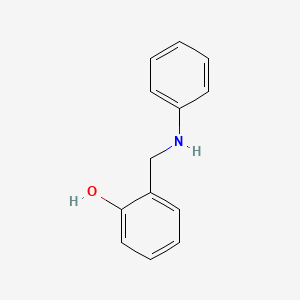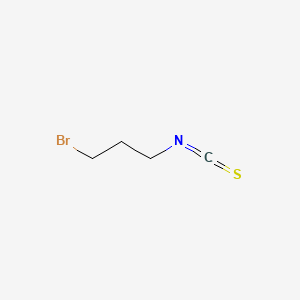
3-Bromopropylisothiocyanat
Übersicht
Beschreibung
3-Bromopropyl isothiocyanate (3-BPITC) is an organobromine compound that is widely used in scientific research. It has a wide range of applications in biochemistry, physiology, and pharmacology due to its ability to modify proteins, enzymes, and other biological molecules. 3-BPITC is a highly versatile compound that can be used in a variety of lab experiments and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften
Isothiocyanate, einschließlich 3-Bromopropylisothiocyanat, weisen antimikrobielle Eigenschaften auf, die in der Umweltwissenschaft zur Bekämpfung menschlicher Infektionen und mikrobieller Resistenzen eingesetzt werden könnten . Ihre bioaktive Natur, die aus der enzymatischen Hydrolyse von Glucosinolaten resultiert, macht sie zu Kandidaten für Umweltanwendungen .
Landwirtschaft
This compound: findet Anwendung in der Landwirtschaft, insbesondere bei der Herstellung von Herbiziden zur Unkrautbekämpfung . Seine bioherbiziden Eigenschaften, die sich aus seiner phytochemischen Natur ableiten, machen es zu einem Kandidaten für den Einsatz in nachhaltigen landwirtschaftlichen Praktiken .
Lebensmittelindustrie
In der Lebensmittelindustrie werden Isothiocyanate für ihre antimikrobiellen Eigenschaften anerkannt und als natürliche Konservierungsstoffe verwendet, um die Haltbarkeit von Lebensmitteln zu verbessern . This compound könnte in Lebensmittelverpackungsfolien integriert werden, um die Frische von Produkten zu verlängern .
Biotechnologie
Die Reaktivität und die biologischen Eigenschaften von This compound machen es zu einer wertvollen Plattform für vielseitige Transformationen in biotechnologischen Anwendungen . Sein Potenzial zur Modifizierung von Biomolekülen eröffnet Möglichkeiten für innovative Forschung in der Biotechnologie .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Bromopropyl isothiocyanate is a fine chemical with the molecular formula C4H6BrNS Isothiocyanates, a class to which 3-bromopropyl isothiocyanate belongs, are known to interact with various cellular targets, including cytochrome p450 (cyp) enzymes .
Mode of Action
Isothiocyanates, including 3-Bromopropyl isothiocyanate, modulate a large number of cancer-related targets or pathways. They inhibit CYP enzymes and induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2). They also modulate cell cycle regulators, induce apoptosis, and inhibit nuclear factor kappa B (NF-ĸB) .
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They cause the release of cytochrome c from the inter-membranous space of mitochondria, initiating the formation of apoptosome, which leads to apoptosis by the intrinsic pathway. Isothiocyanates also promote the activation of caspase 8 by the extrinsic pathway .
Pharmacokinetics
Isothiocyanates are generally metabolized by the mercapturic acid pathway, which includes the conjugation of isothiocyanates with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
The molecular and cellular effects of 3-Bromopropyl isothiocyanate’s action are likely to be similar to those of other isothiocyanates. These effects include the modulation of cell cycle regulators, induction of apoptosis, inhibition of NF-ĸB, and other pathways involved in chemoprevention .
Action Environment
Factors such as ph and the presence of certain cofactors can influence the formation of isothiocyanates from glucosinolates .
Biochemische Analyse
Biochemical Properties
3-Bromopropyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues. This interaction can lead to the modification of protein function and activity. For instance, 3-Bromopropyl isothiocyanate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Cellular Effects
The effects of 3-Bromopropyl isothiocyanate on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways. This compound can influence cell function by modulating gene expression, affecting cellular metabolism, and altering cell signaling pathways. For example, 3-Bromopropyl isothiocyanate can activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress .
Molecular Mechanism
At the molecular level, 3-Bromopropyl isothiocyanate exerts its effects through several mechanisms. It can form covalent bonds with thiol groups on proteins, leading to the inhibition or activation of enzyme activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. For instance, 3-Bromopropyl isothiocyanate can inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromopropyl isothiocyanate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to 3-Bromopropyl isothiocyanate can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Bromopropyl isothiocyanate in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as the activation of protective cellular pathways. At high doses, 3-Bromopropyl isothiocyanate can be toxic and cause adverse effects, including tissue damage and inflammation. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
3-Bromopropyl isothiocyanate is involved in several metabolic pathways, including the mercapturic acid pathway. In this pathway, the compound is conjugated with glutathione, followed by enzymatic degradation and N-acetylation. This process helps in the detoxification and elimination of the compound from the body. The interaction of 3-Bromopropyl isothiocyanate with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-Bromopropyl isothiocyanate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 3-Bromopropyl isothiocyanate within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Bromopropyl isothiocyanate is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Bromopropyl isothiocyanate can accumulate in the mitochondria, where it can affect mitochondrial function and induce apoptosis .
Eigenschaften
IUPAC Name |
1-bromo-3-isothiocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNS/c5-2-1-3-6-4-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUVKCFFZBZEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182270 | |
| Record name | 3-Bromopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-73-7 | |
| Record name | Propane, 1-bromo-3-isothiocyanato- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromopropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2799-73-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction involving 3-Bromopropyl isothiocyanate described in the research?
A1: The research focuses on utilizing 3-Bromopropyl isothiocyanate as a reagent to synthesize novel tetraazapentalene derivatives with fused cyclic systems [, ]. These reactions likely involve the nucleophilic attack of nitrogen atoms in tetraazapentalene derivatives on the electrophilic carbon of the isothiocyanate group, leading to ring formation.
Q2: Why is this research on novel tetraazapentalene derivatives significant?
A2: While the provided abstracts don't delve into specific applications, the synthesis of novel heterocyclic compounds like tetraazapentalenes is crucial in medicinal chemistry [, ]. These compounds often exhibit diverse biological activities, making them attractive targets for drug discovery and development. Exploring their synthesis with reagents like 3-Bromopropyl isothiocyanate contributes to expanding the chemical space of potential pharmaceuticals.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


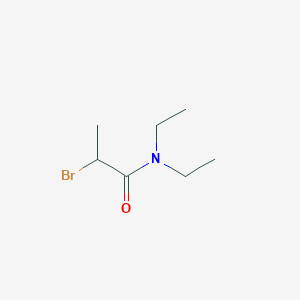
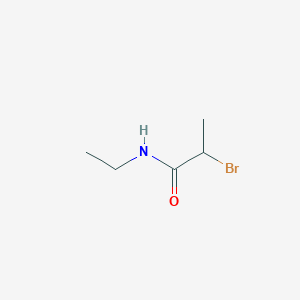


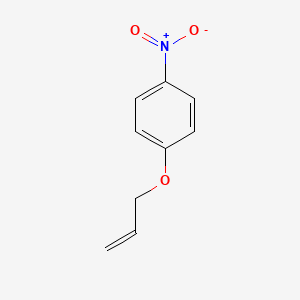

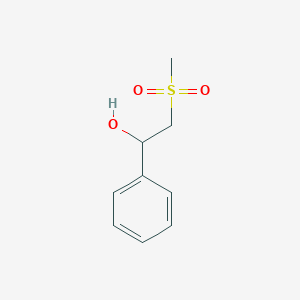

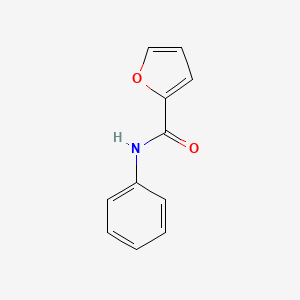
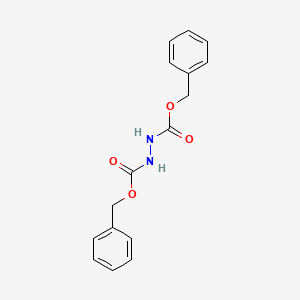
![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)


